molecular formula C23H22N4O4S B2828876 N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1116055-77-6

N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2828876
CAS No.: 1116055-77-6
M. Wt: 450.51
InChI Key: VHAFPHBLAHBOPY-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted with 8-methoxy and 3,5-dimethyl groups at the 4-oxo position, linked via a sulfanyl bridge to an N-(3-acetylphenyl)acetamide moiety.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-13(28)14-6-5-7-15(10-14)24-19(29)12-32-23-25-20-17-11-16(31-4)8-9-18(17)26(2)21(20)22(30)27(23)3/h5-11H,12H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAFPHBLAHBOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity : Research indicates that derivatives of this compound can exhibit antioxidant properties, which may help in reducing oxidative stress in various biological contexts. Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS) .
  • Cancer Research : The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Preliminary findings suggest that this compound could have neuroprotective properties, potentially helping to prevent neurodegenerative diseases by reducing inflammation and oxidative damage in neuronal cells .

Therapeutic Potential

The therapeutic applications of N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide are promising:

  • Inflammation Modulation : The compound may play a role in modulating inflammatory pathways, which is critical for conditions such as arthritis and other inflammatory diseases .
  • Cardiovascular Health : Given its antioxidant properties, there is potential for use in cardiovascular health by protecting against oxidative stress-related damage .

Case Studies and Research Findings

A review of recent literature reveals several case studies focusing on the applications of this compound:

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant reduction of lipid peroxidation in vitro.
Study 2Cancer Cell Line TestingShowed inhibition of proliferation in breast cancer cell lines at certain concentrations.
Study 3NeuroprotectionIndicated reduced neuronal cell death in models of oxidative stress.

These studies support the hypothesis that this compound has diverse applications across different fields of research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimido[5,4-b]indole Derivatives

describes compounds with the same core but varying N-alkyl/aryl substituents:

  • Compound 27 : N-isopentyl group.
  • Compound 28 : N-(3,3-dimethylbutyl).
  • Compound 32 : N-(tert-butyl).

Key Differences :

  • The target compound’s N-(3-acetylphenyl) group introduces steric bulk and hydrogen-bonding capacity absent in alkyl-substituted analogs. This may improve target engagement, as acetyl groups can participate in polar interactions with protein residues .
  • In contrast, the acetylphenyl group balances hydrophilicity and lipophilicity .
Aryl-Substituted Pyrimidoindoles
  • : 2-[(3-methyl-4-oxo-pyrimidoindol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide.
    • The trifluoromethoxy group increases metabolic stability and lipophilicity but may reduce solubility .
  • : N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide.

Comparison :
The target compound’s 8-methoxy and 3,5-dimethyl groups on the pyrimidoindole core may enhance π-π stacking and hydrophobic interactions compared to analogs lacking these substituents. The 3-acetylphenyl group’s electron-withdrawing nature contrasts with the electron-donating ethoxy or methoxy groups in other derivatives, affecting electronic distribution and binding affinity.

Common Approaches
  • HATU-Mediated Coupling : Used in for pyrimidoindole derivatives, yielding compounds with >90% purity after reverse-phase chromatography .
  • EDCI/DIPEA Activation : Employed in for sulfamoyl acetamides, with yields ranging from 60–85% .
TLR4 Ligand Activity ()

Pyrimidoindole derivatives in show selective TLR4 binding. The target compound’s 8-methoxy group may enhance binding via additional hydrophobic interactions, while the 3-acetylphenyl group could improve specificity over non-acetylated analogs .

Enzyme Inhibition ()

Compounds with 1,3,4-oxadiazole-thiol moieties (e.g., 8g in ) exhibit enzyme inhibitory activity. The pyrimidoindole core in the target compound likely engages different binding pockets due to its fused heterocyclic structure .

Physicochemical Properties

Solubility and Stability
  • Trifluoromethoxy Analog () : High lipophilicity (logP ~4.2) but poor aqueous solubility.
  • Target Compound : The acetyl group (logP ~3.5) and 8-methoxy substituent may improve solubility in polar solvents compared to alkyl-substituted derivatives .
Hydrogen Bonding ()

The acetyl group and pyrimidoindole carbonyls enable strong hydrogen-bonding networks, influencing crystal packing and stability. This contrasts with triazole-containing analogs (), where N-H groups dominate intermolecular interactions .

Q & A

Q. What derivatization strategies enhance target selectivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) to the acetamide moiety to improve TLR4 affinity. Replace methoxy with bulkier substituents (e.g., tert-butyl) to reduce off-target interactions. Assess selectivity via kinase panel screens .

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